Nicotine hydrogen tartrate
Overview
Description
Nicotine hydrogen tartrate is a salt form of nicotine, a naturally occurring alkaloid found in tobacco plants. It is commonly used in scientific research and pharmaceutical applications due to its stability and solubility compared to freebase nicotine . Nicotine is known for its stimulant effects on the central nervous system and is the primary addictive component in tobacco products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine hydrogen tartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound crystals .
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Nicotine hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form nicotine N-oxide.
Reduction: Reduction reactions can convert nicotine to dihydronicotine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Various substituted nicotine derivatives.
Scientific Research Applications
Nicotine hydrogen tartrate is widely used in scientific research due to its stability and solubility. Some key applications include:
Chemistry: Used as a standard in analytical chemistry for nicotine quantification.
Biology: Employed in studies on nicotine’s effects on cellular and molecular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of nicotine replacement therapies, such as patches and gums
Mechanism of Action
Nicotine hydrogen tartrate acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. When nicotine binds to nAChRs, it causes the opening of ion channels, leading to an influx of sodium ions and depolarization of the neuron. This results in the release of neurotransmitters such as dopamine, which contributes to nicotine’s stimulant and addictive properties .
Comparison with Similar Compounds
- Nicotine bitartrate
- Nicotine ditartrate
- Nicotine sulfate
Comparison: Nicotine hydrogen tartrate is unique due to its specific crystalline structure and solubility profile. Compared to other nicotine salts, it offers better stability and is often preferred in pharmaceutical formulations. Nicotine bitartrate and nicotine ditartrate are also used in similar applications but may differ in their solubility and stability characteristics .
Properties
CAS No. |
65-31-6 |
---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
QLDPCHZQQIASHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Assay:≥95%A crystalline solid |
Color/Form |
White plates |
melting_point |
89 °C 90 °C |
65-31-6 | |
physical_description |
WHITE FLAKES. |
Pictograms |
Acute Toxic; Environmental Hazard |
solubility |
All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Synonyms |
(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of nicotine hydrogen tartrate in the body?
A: this compound primarily targets nicotinic acetylcholine receptors (nAChRs) in the nervous system. [, ]
Q2: How does the interaction with nAChRs lead to the physiological effects of nicotine?
A: Nicotine acts as an agonist at nAChRs, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the opening of ion channels, allowing the flow of ions like sodium and calcium, ultimately leading to neuronal excitation. []
Q3: Are all nAChR subtypes equally affected by this compound?
A: No, different subtypes of nAChRs exhibit varying affinities for nicotine. Research suggests that α4β2 and α7 nAChRs are particularly sensitive to nicotine's effects. []
Q4: What are some of the downstream effects of this compound binding to nAChRs?
A4: Nicotine's interaction with nAChRs can lead to a wide range of effects, including:
- Increased dopamine release in the brain's reward pathway, contributing to its addictive properties. []
- Modulation of mood, attention, and arousal. []
- Activation of the sympathetic nervous system, leading to physiological changes like increased heart rate and blood pressure. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H14N2 · C4H6O6, and its molecular weight is 356.31 g/mol.
Q6: Are there any spectroscopic data available for characterizing this compound?
A6: While the provided research articles don't delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can be employed for structural characterization.
Q7: What is known about the stability of this compound under various storage conditions?
A: While specific stability data is limited in the provided research, this compound is known to be hygroscopic. Formulations typically employ strategies to enhance its stability, such as using appropriate packaging and excipients. []
Q8: Have any studies investigated the compatibility of this compound with various pharmaceutical excipients?
A: Yes, research has explored the use of various excipients to improve the performance of this compound formulations. For instance, polymers like hydroxypropyl methylcellulose (HPMC) have been used in buccal films to enhance drug release and bioadhesion. [, , ]
Q9: What are some of the challenges associated with delivering this compound effectively?
A: Nicotine undergoes significant first-pass metabolism when administered orally, limiting its bioavailability. This necessitates alternative routes of administration like transdermal, buccal, or nasal delivery. [, ]
Q10: What drug delivery strategies have been explored to overcome these challenges?
A10: Researchers have investigated various strategies, including:
- Buccal bioadhesive films: These films adhere to the mucosal lining in the mouth, providing sustained drug release and bypassing first-pass metabolism. [, ]
- Nasal formulations: Lyophilized nasal dosage forms have been studied to enhance drug absorption through the nasal mucosa. []
Q11: Are there any studies focusing on targeting this compound to specific brain regions?
A11: While the provided research primarily focuses on systemic delivery, targeted drug delivery to specific brain regions remains an active area of research in neuroscience.
Q12: How is this compound absorbed and distributed in the body?
A: Nicotine is readily absorbed from various sites, including the lungs, oral mucosa, and skin. It is rapidly distributed throughout the body, crossing the blood-brain barrier to reach the central nervous system. [, ]
Q13: What are the primary routes of nicotine metabolism and excretion?
A: Nicotine is primarily metabolized in the liver, with cotinine being a major metabolite. It is predominantly excreted in urine, with a small fraction excreted in feces. []
Q14: What is the relationship between plasma nicotine levels and its pharmacological effects?
A: A direct relationship exists between plasma nicotine concentrations and its effects. Higher plasma levels are associated with more pronounced pharmacological responses, including increased heart rate, blood pressure, and subjective effects. []
Q15: Have there been any studies evaluating the efficacy of this compound in reducing nicotine withdrawal symptoms?
A: Yes, studies have demonstrated that nicotine replacement therapy, including the use of this compound formulations, effectively alleviates withdrawal symptoms associated with smoking cessation. [, ]
Q16: What animal models have been employed to study the effects of this compound?
A: Rodent models, particularly rats, are commonly used to investigate nicotine addiction and withdrawal. Studies have employed various behavioral assays, including those assessing anxiety-like behavior, locomotor activity, and reward thresholds. [, ]
Q17: What are some of the known toxic effects of this compound?
A: Nicotine is a highly toxic substance, and even small doses can cause adverse effects, including nausea, vomiting, dizziness, and increased heart rate. Chronic exposure is associated with a range of health issues, including cardiovascular disease and respiratory problems. []
Q18: Are there any specific safety concerns regarding the use of this compound in smoking cessation therapies?
A: While nicotine replacement therapies are generally considered safe for short-term use, they are not without risks. Individuals with cardiovascular disease or other underlying health conditions should consult with a healthcare professional before using nicotine replacement products. []
Q19: What analytical methods are commonly used to quantify this compound in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for quantifying nicotine and its metabolites in biological matrices like plasma and urine. []
Q20: What about the analytical methods for characterizing the release of this compound from various formulations?
A: In vitro dissolution testing using Franz diffusion cells is a standard method for evaluating drug release from formulations like transdermal patches and buccal films. []
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